3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of 3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Chemical Reactions Analysis
3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to external stimuli.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazole: This compound has a similar structure but different biological activities and applications.
Triazolo[1,5-a]pyrimidine: Another related compound with distinct properties and uses in various fields.
Triazolo[4,3-b][1,2,4,5]tetrazine: . The uniqueness of this compound lies in its specific combination of structural features and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4S/c1-12-6-8-14(9-7-12)16-11-23-18-20-19-17(22(18)21-16)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 |
InChI Key |
GPZBVENWFWSLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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